Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester

Beschreibung

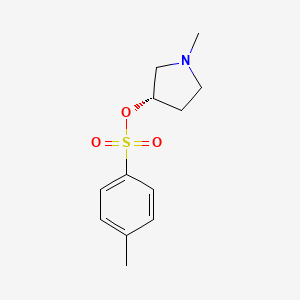

Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester is a chiral sulfonic acid ester featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a toluenesulfonyl group at the 3-position. This compound is structurally characterized by its five-membered pyrrolidine ring, which confers rigidity compared to six-membered piperidine analogs. Pyrrolidine derivatives are widely utilized in drug discovery due to their bioavailability and ability to modulate pharmacokinetic properties .

The toluenesulfonyl group enhances the compound’s stability and electrophilicity, making it a versatile intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

[(3S)-1-methylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLKYCMLUHXGOX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with (S)-1-methyl-pyrrolidin-3-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid itself. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of toluene-4-sulfonic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The esterification reaction is optimized to achieve high yields and purity of the desired product. The use of azeotropic distillation can help in the removal of water formed during the reaction, thereby driving the reaction to completion .

Analyse Chemischer Reaktionen

Types of Reactions

Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Bases: Sodium hydroxide, potassium carbonate.

Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

Hydrolysis: Toluene-4-sulfonic acid and (S)-1-methyl-pyrrolidin-3-ol.

Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester is classified as a sulfonic acid ester. Its structure consists of a toluene-4-sulfonic acid moiety linked to an (S)-1-methyl-pyrrolidin-3-yl group, which contributes to its unique chemical properties. The compound is primarily utilized in organic synthesis, biochemical studies, and industrial applications.

Synthetic Routes

The synthesis of this compound typically involves the esterification of toluene-4-sulfonic acid with (S)-1-methyl-pyrrolidin-3-ol. This reaction can be catalyzed by agents such as sulfuric acid or p-toluenesulfonic acid, usually under reflux conditions to enhance the reaction efficiency.

Industrial Production

On an industrial scale, the production may involve:

- Sulfonation of Toluene : Using sulfur trioxide or oleum.

- Esterification : The resulting toluene-4-sulfonic acid is then reacted with the appropriate alcohol under controlled conditions.

Types of Reactions

This compound participates in various chemical reactions:

- Oxidation : Can yield sulfonic acid derivatives.

- Reduction : Converts the ester group to an alcohol.

- Substitution : The sulfonic acid group can be substituted with nucleophiles under basic conditions.

Chemistry

In organic synthesis, this compound serves as a reagent for preparing various derivatives. It can also act as a catalyst in certain reactions, enhancing reaction rates and yields.

Biology

This compound is employed in biochemical studies to explore:

- Enzyme Mechanisms : Understanding how enzymes interact with substrates.

- Protein Interactions : Investigating binding affinities and reaction pathways.

Industry

The compound finds utility in:

- Production of Specialty Chemicals : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science : Contributing to the development of new materials with specific properties.

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes by forming covalent bonds with active site residues. This property has been leveraged in drug design, aiming to develop inhibitors for therapeutic targets.

Case Study 2: Synthesis of Pharmaceutical Intermediates

In a series of experiments, this compound was used as a key intermediate in synthesizing anti-cancer agents. The ability to modify its structure through chemical reactions allowed chemists to create compounds with enhanced efficacy against cancer cells.

Wirkmechanismus

The mechanism of action of toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester involves its ability to act as a strong acid catalyst in various chemical reactions. The sulfonic acid group is highly electron-withdrawing, which makes the ester bond more susceptible to nucleophilic attack. This property is exploited in organic synthesis to facilitate esterification and transesterification reactions .

Vergleich Mit ähnlichen Verbindungen

Toluene-4-sulfonic Acid (S)-1-Benzyl-piperidin-3-yl Ester

- Structure : Differs in the heterocycle (piperidine vs. pyrrolidine) and substituent (benzyl vs. methyl).

- Molecular Weight : 345.5 g/mol (vs. ~269.3 g/mol for the target compound, estimated based on formula).

- Piperidine’s six-membered ring offers greater conformational flexibility, which may influence binding affinity in biological systems.

- Applications : Discontinued (as per ), likely due to challenges in synthesis or suboptimal pharmacokinetics .

Toluene-4-sulfonic Acid (R)-1-Benzyl-pyrrolidin-3-yl Ester

- Structure : Shares the pyrrolidine core but differs in stereochemistry (R vs. S) and substituent (benzyl vs. methyl).

- Impact of Stereochemistry : The R-configuration may lead to divergent interactions with chiral receptors or enzymes. For example, (S)-isomers often exhibit higher biological activity in CNS-targeting drugs .

- Status : Discontinued, highlighting the importance of stereochemical optimization in drug development .

Toluene-4-sulfonic Acid 1-Benzyl-pyrrolidin-2-ylmethyl Ester

- Structure : Substitution at the 2-ylmethyl position instead of 3-yl, with a benzyl group on nitrogen.

- Increased molecular flexibility due to the methylene bridge may reduce target specificity compared to the rigid 3-yl ester .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on formula C₁₂H₁₇NO₃S.

Research Findings and Trends

Metabolic Stability : Pyrrolidine derivatives with smaller substituents (e.g., methyl) exhibit longer half-lives in vivo compared to benzyl-substituted analogs, which are prone to oxidative metabolism .

Stereochemical Influence : (S)-configured esters demonstrate superior enantioselectivity in asymmetric catalysis, as observed in related sulfonate intermediates .

Biologische Aktivität

Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and applications.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₇NO₃S and a molecular weight of approximately 255.34 g/mol. The compound features a pyrrolidine ring, which is crucial for its biological interactions, and a sulfonic acid group that enhances its solubility and stability in biological systems.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and proteins. The sulfonic acid ester group acts as an electrophile, facilitating nucleophilic attacks by biological molecules. This interaction can lead to the formation of covalent bonds, which may alter the activity of target proteins, influencing enzymatic pathways and cellular processes.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. For instance, compounds with similar structures have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 11 nM against certain strains .

Pharmacological Applications

The compound's pharmacological potential extends beyond antibacterial activity. It has been investigated for its role as a building block in the synthesis of other biologically active molecules. Its interactions with specific receptors and enzymes suggest potential applications in drug development, particularly in targeting diseases such as cancer and bacterial infections .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of toluene-4-sulfonic acid esters exhibited potent antitumor effects in vitro against various cancer cell lines, including triple-negative breast cancer models. These findings suggest that modifications to the pyrrolidine ring can enhance therapeutic efficacy .

- Enzyme Interaction Studies : Research involving enzyme assays has shown that the compound can modulate enzyme activities through competitive inhibition mechanisms. This property is crucial for developing inhibitors that can regulate metabolic pathways in disease states.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (nM) |

|---|---|---|---|

| This compound | Structure | Antibacterial, Antitumor | 11 |

| Related Compound A | Structure | Antibacterial | 180 |

| Related Compound B | Structure | Antitumor | 44 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.